molecular formula C4H7NO3 B8650634 Acetoxyacetamide

Acetoxyacetamide

Cat. No.: B8650634
M. Wt: 117.10 g/mol
InChI Key: DMLYTGPBYWHKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetoxyacetamide is an organic compound characterized by an acetoxy (CH₃COO-) group attached to an acetamide backbone. Its structure can be represented as CH₃CO-O-CH₂-CONH₂, with the molecular formula C₄H₇NO₃ and an approximate molecular weight of 133.1 g/mol.

This compound serves as a critical intermediate in pharmaceutical synthesis. For example, it is utilized in the production of roxatidine acetate hydrochloride, a histamine H₂-receptor antagonist . Its reactivity stems from the presence of both amide and ester functional groups, enabling participation in hydrolysis, nucleophilic substitution, and condensation reactions .

Properties

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

(2-amino-2-oxoethyl) acetate

InChI

InChI=1S/C4H7NO3/c1-3(6)8-2-4(5)7/h2H2,1H3,(H2,5,7)

InChI Key

DMLYTGPBYWHKHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between acetoxyacetamide and its analogs:

Compound Name Molecular Formula CAS Number Functional Groups Molecular Weight (g/mol) Key Applications/Findings
This compound C₄H₇NO₃ Not provided Amide, Ester ~133.1 Pharmaceutical intermediate (e.g., roxatidine synthesis)
Acetoacetamide C₄H₇NO₂ 5977-14-0 Amide, Ketone 101.1 Impurity in acesulfame potassium
N-Methoxyacetamide C₃H₇NO₂ 5806-90-6 Amide, Methoxy 89.09 Organic synthesis intermediate
N,N-Diheptyl this compound C₂₀H₃₇NO₃ 99-338-8 Amide, Ester, Dialkyl ~339.5 Lipophilic derivative; potential surfactant
This compound vs. Acetoacetamide
  • Functional Groups : this compound contains an ester group, while acetoacetamide features a ketone . This difference significantly impacts reactivity. The ester group in this compound is more prone to hydrolysis under acidic or basic conditions compared to the ketone in acetoacetamide .
  • Applications: this compound is a precursor in drug synthesis (e.g., roxatidine acetate hydrochloride) , whereas acetoacetamide is primarily noted as an impurity in food additives like acesulfame potassium .
This compound vs. N-Methoxyacetamide
  • Substituents : N-Methoxyacetamide has a methoxy (-OCH₃) group attached to the amide nitrogen, whereas this compound has an ester-linked acetoxy group .
  • Reactivity : The methoxy group in N-methoxyacetamide enhances solubility in polar solvents, making it useful in peptide coupling reactions . In contrast, this compound’s ester group facilitates its role as a leaving group in nucleophilic substitutions .

Physicochemical Properties

  • Lipophilicity : Substituted this compound derivatives (e.g., N-(2-fluorophenyl) this compound) exhibit a logP value of 1.327 , indicating moderate lipophilicity suitable for drug delivery systems .
  • Thermodynamic Data : Derivatives like N,N-diheptyl this compound have high molecular weights (~339.5 g/mol), suggesting applications in polymer chemistry or surfactants .

Research Findings and Industrial Relevance

Comparative Stability

  • Hydrolysis Sensitivity : this compound’s ester group makes it more susceptible to hydrolysis than acetoacetamide’s ketone, necessitating careful storage conditions (e.g., low humidity) .
  • Thermal Stability : N-Methoxyacetamide derivatives show greater thermal stability due to the electron-donating methoxy group, which stabilizes the amide bond .

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